molecular formula C23H22ClN3O4S B11107061 N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide

N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No.: B11107061
M. Wt: 472.0 g/mol
InChI Key: MKVLNYBESCCHCJ-KOEQRZSOSA-N
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Description

N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide
  • N’-[(1E)-1-(4-Chlorophenyl)ethylidene]cyclopropanecarbohydrazide

Uniqueness

N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide

InChI

InChI=1S/C23H22ClN3O4S/c1-17(18-8-10-19(24)11-9-18)25-26-23(28)16-27(32(2,29)30)20-12-14-22(15-13-20)31-21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,26,28)/b25-17+

InChI Key

MKVLNYBESCCHCJ-KOEQRZSOSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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